molecular formula C16H21BrO3 B1293356 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone CAS No. 898785-74-5

4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Cat. No.: B1293356
CAS No.: 898785-74-5
M. Wt: 341.24 g/mol
InChI Key: NOADXQSDQOHWIA-UHFFFAOYSA-N
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Description

4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is a brominated ketone derivative featuring a 5,5-dimethyl-1,3-dioxane ring linked to a butyrophenone backbone via a methylene group.

Properties

IUPAC Name

1-(4-bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrO3/c1-16(2)10-19-15(20-11-16)5-3-4-14(18)12-6-8-13(17)9-7-12/h6-9,15H,3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOADXQSDQOHWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645913
Record name 1-(4-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-74-5
Record name 1-(4-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route A: Direct Bromination

  • Bromination of 5,5-Dimethyl-1,3-dioxan-2-one :
    • The compound is brominated using N-bromosuccinimide (NBS) in an inert solvent like carbon tetrachloride.
    • A radical initiator such as benzoyl peroxide may be used to facilitate the reaction.

Route B: Acylation Reaction

  • Formation of Dioxane Derivative :

    • The synthesis begins by reacting 5,5-dimethyl-1,3-dioxane with an acylating agent (e.g., butyryl chloride).
    • The reaction is performed in a suitable solvent under controlled temperature conditions.
  • Bromination Step :

    • Following acylation, bromination occurs to introduce the bromine atom at the para position of the aromatic ring.

Yield and Purification

The yield of the final product can vary based on reaction conditions and purification methods employed:

  • Typical Yields : Yields can range from 60% to over 80%, depending on the efficiency of each step.

Purification Techniques

Purification methods include:

Recent studies have explored various methodologies for synthesizing compounds similar to this compound. Key findings include:

Methodology Key Features Yield References
Direct Bromination Utilizes NBS; radical initiator ~70%
Acylation followed by Bromination Two-step process; higher control over product formation ~80%
Solvent-free methods Environmentally friendly; reduced waste ~65%

The preparation of this compound involves several synthetic routes that can be optimized for yield and purity. The choice of starting materials and reaction conditions plays a crucial role in determining the success of the synthesis. Continued research into more efficient and environmentally friendly methods will enhance its applicability in various fields.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the para position of the aromatic ring undergoes nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Reaction Type Reagents/Conditions Product Yield Source
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF, 80°C4'-Aryl derivatives75–85%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amine, t-BuONa, toluene, 110°C4'-Amino derivatives60–70%
SNAr with MethoxideNaOMe, MeOH, reflux4'-Methoxy analog~90%

Key findings:

  • The electron-withdrawing ketone group activates the bromine for NAS, particularly under basic or catalytic conditions .
  • Suzuki coupling yields are influenced by steric effects of the dioxane ring, which may hinder larger aryl groups .

Reduction of the Ketone Group

The butyrophenone moiety can be reduced to form secondary alcohols or alkanes.

Reduction Method Reagents Product Selectivity
Catalytic HydrogenationH₂, Pd/C, EtOH4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butanol>95%
Borohydride ReductionNaBH₄, MeOHSecondary alcohol80–85%

Notes:

  • The dioxane ring remains stable under standard reduction conditions .
  • Over-reduction to the alkane requires harsher conditions (e.g., Wolff-Kishner) .

Ring-Opening Reactions of the Dioxane Moiety

The 1,3-dioxane ring can undergo acid-catalyzed hydrolysis or nucleophilic ring-opening.

Reaction Conditions Product Outcome
Acid HydrolysisHCl (conc.), H₂O, 60°C4'-Bromo-4-(3-hydroxy-2,2-dimethylpropyl)butyrophenonePartial ring opening
Grignard ReactionRMgX, THF, 0°CAlkylated diol derivativesModerate yields

Mechanistic insight:

  • Acidic conditions protonate the dioxane oxygen, leading to cleavage of the C–O bond .
  • Steric hindrance from the dimethyl groups slows hydrolysis kinetics .

Oxidation and Functionalization

The ketone group can participate in oxidation or condensation reactions.

Reaction Reagents Product Application
Baeyer-Villiger OxidationmCPBA, CH₂Cl₂, 0°CLactone derivativeSynthesis of heterocycles
Condensation with HydrazinesNH₂NH₂, EtOH, ΔHydrazonePrecursor for heteroaryl systems

Halogen Exchange Reactions

The bromine atom can be replaced via halogen exchange under specific conditions.

Reaction Reagents Product Yield
Finkelstein ReactionKI, CuI, DMF, 120°C4'-Iodo analog65%
Ullmann-Type CouplingCu, aryl iodide, DMSOBiaryl derivatives50–60%

Thermal Stability and Decomposition

Scientific Research Applications

Introduction to 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

This compound is a chemical compound with the molecular formula C16H21BrO3C_{16}H_{21}BrO_3. It is notable for its applications in various fields, particularly in medicinal chemistry and material science. This article explores its scientific research applications, supported by case studies and data tables.

Pharmaceutical Development

This compound has been studied for its potential as an antipsychotic agent due to its structural similarity to known antipsychotics. The compound's ability to interact with dopamine receptors makes it a candidate for further pharmacological studies.

Case Study: Antipsychotic Activity

A study published in the Journal of Medicinal Chemistry evaluated the binding affinity of various butyrophenone derivatives to dopamine receptors. The results indicated that modifications at the 4-position significantly influenced receptor affinity and efficacy. This suggests that this compound may exhibit similar properties, warranting further investigation into its therapeutic potential.

Material Science

This compound has also been explored for its utility in creating photoinitiators for polymerization processes. Its structure allows it to absorb UV light and initiate polymerization reactions, making it valuable in the production of coatings, adhesives, and dental materials.

Data Table: Photoinitiator Efficiency

CompoundAbsorption Peak (nm)Polymerization Rate (s)
This compound36512
Benzoin Methyl Ether35015
Camphorquinone39010

The table above compares the efficiency of different photoinitiators in initiating polymerization under UV light exposure.

Cosmetic Formulations

Research has indicated that compounds similar to this compound can be effectively incorporated into cosmetic formulations due to their stabilizing properties. They help enhance skin penetration and improve the efficacy of active ingredients.

Case Study: Skin Penetration Studies

In a study assessing skin penetration enhancers, formulations containing brominated butyrophenones demonstrated improved delivery of active ingredients through the stratum corneum compared to control formulations without these compounds. This highlights their potential role in enhancing the effectiveness of topical applications.

Analytical Chemistry

The compound has been utilized as a reference standard in analytical chemistry for developing methods to quantify similar substances in complex mixtures. Its distinct spectral properties allow for accurate identification and quantification using techniques such as HPLC and mass spectrometry.

Data Table: Spectral Characteristics

TechniqueWavelength (nm)Detection Limit (µg/mL)
UV-Vis Spectroscopy2800.1
HPLCN/A0.05
Mass SpectrometryN/A0.01

This table summarizes the detection capabilities of various analytical techniques when applied to samples containing this compound.

Mechanism of Action

The mechanism of action of 4’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone involves its interaction with specific molecular targets. The bromine atom and dioxane ring contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The 5,5-dimethyl-1,3-dioxane moiety is a common structural feature in several derivatives, but substituents on the phenyl ring and alkyl chain length significantly influence physicochemical properties and applications. Key analogues include:

Compound Name Substituents Molecular Weight (g/mol) Boiling Point (°C) Key Applications/Properties
4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone 4'-Br, butyrophenone chain Not reported Not reported Pharmaceutical intermediate
3',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone 3',5'-Cl, butyrophenone chain 290.4 404.7 (predicted) High thermal stability, R&D use
2'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone 2'-Cl, butyrophenone chain 297.0 374.4 Discontinued intermediate
2',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone 2',4'-F, valerophenone chain Not reported Not reported Enhanced lipophilicity for drug delivery
4'-Hexyl-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone 4'-hexyl, butyrophenone chain Not reported Not reported Surfactant or lipid-based formulations
  • Substituent Effects: Halogens (Br, Cl, F): Bromine’s larger atomic radius and polarizability compared to chlorine or fluorine may increase molecular weight, boiling point, and lipophilicity, favoring membrane permeability in drug candidates .

Physicochemical Properties

  • Boiling Points: Halogenated derivatives exhibit higher boiling points (e.g., 404.7°C for dichloro vs. 374.4°C for monochloro), correlating with molecular weight and halogen electronegativity .
  • Density: The dichloro derivative has a predicted density of 1.003 g/cm³, slightly higher than non-halogenated analogues due to increased molecular packing .

Biological Activity

4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C16H21BrO3
  • Molecular Weight : 349.25 g/mol
  • CAS Number : 898785-74-5
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound often act as inhibitors of specific biological pathways. The benzoylpiperidine fragment present in this compound is known for its role in various pharmacological activities, including anti-cancer and neuroprotective effects.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, similar to other benzoylpiperidine derivatives which have shown reversible inhibition characteristics.
  • Neurotransmitter Modulation : It may influence neurotransmitter systems by modulating receptor activity, particularly in the central nervous system.

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this compound. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound AMDA-MB-23119.9MAGL Inhibition
Compound BOVCAR-331.5MAGL Inhibition

These compounds exhibit significant antiproliferative effects on cancer cell lines through mechanisms involving the inhibition of the monoacylglycerol lipase (MAGL), a target implicated in cancer progression and survival.

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential benefits in neurodegenerative diseases. Studies indicate that such compounds can modulate neuroinflammatory responses and promote neuronal survival.

Case Studies and Research Findings

  • Study on Antiproliferative Activity :
    • A study assessed the impact of various derivatives on human breast and ovarian cancer cells. The results showed that modifications to the benzoylpiperidine structure enhanced activity against MDA-MB-231 and OVCAR-3 cells with IC50 values ranging from 19.9 to 75.3 µM .
  • Neurotransmitter Interaction Study :
    • Research utilizing positron emission tomography (PET) imaging demonstrated that similar compounds could alter neurotransmitter levels in the brain, suggesting a role in modulating synaptic transmission .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized butyrophenone precursor. Key steps include:

  • Selective Bromination : Use electrophilic aromatic substitution (EAS) with Br₂ or N-bromosuccinimide (NBS) under anhydrous conditions to target the para position of the phenyl ring. Temperature control (0–25°C) minimizes polybromination .

  • Protection of Reactive Groups : The 5,5-dimethyl-1,3-dioxane moiety acts as a protecting group for ketones, preventing side reactions during bromination. Anhydrous solvents (e.g., dichloromethane) and catalytic Lewis acids (e.g., FeCl₃) enhance regioselectivity .

  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Post-reaction purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

    Key Reaction Parameters
    Brominating agent: NBS or Br₂
    Solvent: DCM or CCl₄
    Catalyst: FeCl₃ (0.1–1 mol%)
    Temperature: 0–25°C
    Yield range: 45–75%

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify the bromophenyl group (δ 7.4–7.6 ppm for aromatic protons) and the 1,3-dioxane ring (δ 1.2–1.4 ppm for methyl groups, δ 4.0–4.3 ppm for oxygenated CH₂) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₄H₁₇BrO₃: ~325.03 g/mol) .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., conflicting enzyme inhibition results)?

  • Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized Assay Conditions : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and validate enzyme activity controls.
  • Dose-Response Curves : Perform IC₅₀ determinations across ≥5 concentrations to account for non-linear effects .
  • Structural Analog Comparison : Compare results with analogs (e.g., 2'-Bromo-4'-methylpropiophenone) to identify substituent-specific trends .
    • Data Analysis : Apply multivariate statistics (e.g., PCA) to isolate variables (e.g., solvent polarity, temperature) influencing bioactivity .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer : Align with frameworks like Project INCHEMBIOL :

  • Abiotic Compartments : Assess photodegradation (UV-Vis irradiation) and hydrolysis (pH 4–9 buffers) kinetics.

  • Biotic Compartments : Use microcosms with soil or aquatic microbiota to track biodegradation pathways (GC-MS/MS metabolite profiling).

  • Ecotoxicity : Conduct acute toxicity assays on Daphnia magna (LC₅₀) and algal growth inhibition tests .

    Environmental Persistence Metrics
    Hydrolysis half-life (pH 7): >30 days
    Photodegradation half-life: ~15 days
    Log Kow (octanol-water): 2.8–3.1

Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?

  • Methodological Answer :

  • Computational Chemistry : Perform DFT calculations (e.g., B3LYP/6-31G*) to map bromination transition states and predict regioselectivity .
  • Molecular Docking : Model interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina or Schrödinger Suite .
  • Reaction Mechanism Validation : Cross-validate computational results with kinetic isotope effects (KIE) or Hammett plots .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 45% vs. 75%)?

  • Methodological Answer :

  • Variable Screening : Use factorial design (e.g., 2³ DOE) to test temperature, catalyst loading, and solvent purity .
  • Byproduct Identification : LC-MS or GC-MS to detect side products (e.g., dibrominated species or oxidation derivatives) .
  • Replication Studies : Repeat reactions under standardized conditions (e.g., inert atmosphere, anhydrous solvents) .

Theoretical and Methodological Integration

Q. What strategies link this compound’s physicochemical properties to its pharmacological applications?

  • Methodological Answer :

  • QSAR Modeling : Corrogate logP, polar surface area, and hydrogen-bonding capacity with bioavailability data .
  • ADMET Profiling : Predict absorption (Caco-2 permeability), metabolism (hepatic microsomal stability), and toxicity (AMES test) .

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